molecular formula C14H15N3O2 B12609445 (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol CAS No. 880136-01-6

(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol

Cat. No.: B12609445
CAS No.: 880136-01-6
M. Wt: 257.29 g/mol
InChI Key: LUNKJBHPQJLBEY-CYBMUJFWSA-N
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Description

(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol is a chemical compound that features an azido group, a naphthalene ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and 1-naphthalenemethanol.

    Epoxide Opening: ®-glycidol undergoes an epoxide opening reaction with sodium azide (NaN₃) to introduce the azido group.

    Ether Formation: The resulting azido alcohol is then reacted with 1-naphthalenemethanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry with alkynes.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions

    Reduction: H₂/Pd-C, room temperature, atmospheric pressure.

    Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), room temperature.

    Oxidation: PCC, dichloromethane (DCM), room temperature.

Major Products

    Reduction: (2R)-1-Amino-3-[(naphthalen-1-yl)methoxy]propan-2-ol.

    Substitution: 1-(2R)-3-[(naphthalen-1-yl)methoxy]-2-hydroxypropyl-1,2,3-triazole.

    Oxidation: (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-one.

Scientific Research Applications

(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags for imaging studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as photoresists and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol depends on its specific application. For instance:

    Bioconjugation: The azido group reacts with alkynes via click chemistry to form stable triazole linkages, facilitating the attachment of various functional groups.

    Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-Azido-3-[(phenyl)methoxy]propan-2-ol: Similar structure but with a phenyl group instead of a naphthalene ring.

    (2R)-1-Azido-3-[(benzyl)methoxy]propan-2-ol: Contains a benzyl group instead of a naphthalene ring.

    (2R)-1-Azido-3-[(pyridyl)methoxy]propan-2-ol: Features a pyridyl group instead of a naphthalene ring.

Uniqueness

(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications compared to similar compounds with different aromatic groups.

Properties

CAS No.

880136-01-6

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

(2R)-1-azido-3-(naphthalen-1-ylmethoxy)propan-2-ol

InChI

InChI=1S/C14H15N3O2/c15-17-16-8-13(18)10-19-9-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13,18H,8-10H2/t13-/m1/s1

InChI Key

LUNKJBHPQJLBEY-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC[C@@H](CN=[N+]=[N-])O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COCC(CN=[N+]=[N-])O

Origin of Product

United States

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